molecular formula C9H9ClO3 B2523347 2-(2-Chlorophenyl)-2-methoxyacetic acid CAS No. 35599-96-3

2-(2-Chlorophenyl)-2-methoxyacetic acid

Cat. No.: B2523347
CAS No.: 35599-96-3
M. Wt: 200.62
InChI Key: GRSXDEKBULWVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-2-methoxyacetic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-chlorophenyl)-2-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-methoxyacetic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with sodium methoxide to form 2-(2-chlorophenyl)-2-methoxyethanol. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-methoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: this compound can be oxidized to form 2-(2-chlorophenyl)-2-methoxyacetaldehyde or 2-(2-chlorophenyl)-2-methoxyacetone.

    Reduction: Reduction can yield 2-(2-chlorophenyl)-2-methoxyethanol or 2-(2-chlorophenyl)-2-methoxyethane.

    Substitution: Substitution reactions can produce derivatives such as 2-(2-bromophenyl)-2-methoxyacetic acid or 2-(2-hydroxyphenyl)-2-methoxyacetic acid.

Scientific Research Applications

2-(2-Chlorophenyl)-2-methoxyacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its molecular structure allows it to bind to specific receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-2-methoxyacetic acid
  • 2-(2-Hydroxyphenyl)-2-methoxyacetic acid
  • 2-(2-Fluorophenyl)-2-methoxyacetic acid

Uniqueness

2-(2-Chlorophenyl)-2-methoxyacetic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in substitution reactions and may influence its biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSXDEKBULWVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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